



## Revolutionizing Pancreatic Cancer Imaging: FAPI-4 PET/CT in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | FAPI-4  |           |
| Cat. No.:            | B607416 | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction: Fibroblast Activation Protein (FAP) is a promising theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) within the tumor stroma of various cancers, including pancreatic ductal adenocarcinoma (PDAC), while being largely absent in normal adult tissues.[1][2] This differential expression provides a unique window for targeted imaging and therapy. Quinoline-based PET tracers that act as FAP inhibitors (FAPI) have demonstrated significant potential in both preclinical and clinical settings.[3] This document outlines the application and protocol for utilizing **FAPI-4** Positron Emission Tomography/Computed Tomography (PET/CT) in preclinical pancreatic cancer models, offering superior tumor visualization and specificity compared to the standard radiotracer, [18F]FDG.[4] [5][6]

# Experimental Protocols Patient-Derived Orthotopic Xenograft (PDOX) Model Establishment

This protocol describes the establishment of a clinically relevant pancreatic cancer mouse model that closely mimics human tumor microenvironments.

Materials:



- Fresh patient-derived pancreatic adenocarcinoma (PDAC) tissue
- Matrigel
- Nude mice (e.g., BALB/c nude)
- Surgical instruments
- Anesthesia (e.g., 2% isoflurane)
- · Routine disinfectants

#### Procedure:

- Obtain fresh PDAC specimens from consenting patients.
- Harvest tumors from previously established xenografts when the volume reaches 400–600 mm<sup>3</sup>.
- Under sterile conditions, cut the tumor tissue into 1 mm<sup>3</sup> blocks.
- Anesthetize the nude mouse using 2% isoflurane.
- Perform routine disinfection of the surgical area in a left lateral decubitus position.
- · Mix the tumor tissue block with Matrigel.
- Surgically transplant the tissue block into the pancreatic vascular bed of the mouse to establish an orthotopic xenograft model.[4]
- Monitor tumor growth using methods such as B-mode ultrasound.

## **FAPI-4 PET/CT Imaging Protocol**

This protocol details the procedure for performing **FAPI-4** PET/CT imaging on the established pancreatic cancer models.

#### Materials:



- [68Ga]Ga-FAPI-4 or [18F]F-FAPI-4 radiotracer
- Anesthesia (e.g., isoflurane)
- Nano-PET/CT system
- Image analysis software (e.g., Nucline nanoScan)

#### Procedure:

- Fast the tumor-bearing mice for 4-8 hours before imaging.
- Anesthetize the mouse using isoflurane.
- Intravenously inject 3.7–7.4 MBq of [68Ga]-labeled FAPI-04.[4]
- Position the mouse in the nano-PET/CT scanner.
- Perform static PET/CT scans at multiple time points post-injection, such as 15, 30, 60, 120, and 180 minutes, to assess tracer biodistribution and tumor uptake.[4] A 60-minute post-injection time point is often suitable for achieving a high tumor-to-background ratio.[7]
- Reconstruct PET images using a standard method like ordered-subset expectation maximization (OSEM).
- Process and analyze the PET/CT images using appropriate software.

## **Quantitative Image Analysis**

#### Procedure:

- Draw three-dimensional volumes of interest (VOIs) around the tumor and other organs of interest on the co-registered PET/CT images.
- Calculate the radioactivity uptake per gram of tissue as a percentage of the total injected dose (%ID/g).[4]
- Calculate the maximum standardized uptake value (SUVmax) for the tumor and other tissues.



 Determine tumor-to-background ratios (T/B), such as the tumor-to-muscle (T/M) ratio, for assessing image contrast.

## **Data Presentation**

The following tables summarize quantitative data from a preclinical study comparing [68Ga]FAPI-04 and [18F]FDG PET/CT in a patient-derived orthotopic xenograft model of pancreatic adenocarcinoma.[4]

Table 1: Biodistribution of [68Ga]FAPI-04 vs. [18F]FDG in PDOX Models (%ID/g)

| Organ  | [18F]FDG (Average<br>%ID/g) | [68Ga]FAPI-04<br>(Average %ID/g) | P-value |
|--------|-----------------------------|----------------------------------|---------|
| Tumor  | 5.61                        | 7.63                             | > 0.05  |
| Brain  | 11.33                       | 1.33                             | < 0.001 |
| Heart  | 14.17                       | 0.63                             | < 0.001 |
| Lungs  | 16.33                       | 0.40                             | < 0.001 |
| Liver  | 3.85                        | 0.13                             | < 0.001 |
| Kidney | 7.89                        | 2.13                             | < 0.01  |
| Muscle | 3.34                        | 0.87                             | < 0.05  |

Data adapted from a study using a patient-derived orthotopic xenograft (PDOX) model of pancreatic adenocarcinoma.[4]

Table 2: Tumor-to-Muscle (T/M) Ratios

| Tracer        | T/M Ratio Range |
|---------------|-----------------|
| [18F]FDG      | 3.42–5.08       |
| [68Ga]FAPI-04 | 6.43–8.66       |

Data indicates a higher tumor-to-muscle contrast with [68Ga]FAPI-04.[6]



## **Visualizations**



Click to download full resolution via product page

Caption: FAP expression and FAPI-PET imaging mechanism.





Click to download full resolution via product page

Caption: FAPI-4 PET/CT experimental workflow.







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Gallium-68-labeled fibroblast activation protein inhibitor-46 PET in patients with resectable or borderline resectable pancreatic ductal adenocarcinoma: A phase 2, multicenter, single arm, open label non-randomized study protocol | PLOS One [journals.plos.org]
- 3. appliedradiology.com [appliedradiology.com]
- 4. The Application of [68Ga]-Labeled FAPI-04 PET/CT for Targeting and Early Detection of Pancreatic Carcinoma in Patient-Derived Orthotopic Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Application of [68Ga]-Labeled FAPI-04 PET/CT for Targeting and Early Detection of Pancreatic Carcinoma in Patient-Derived Orthotopic Xenograft Models | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. 68Ga-labeled fibroblast activation protein inhibitor (FAPI) PET/CT for locally advanced or recurrent pancreatic cancer staging and restaging after chemoradiotherapy [thno.org]
- To cite this document: BenchChem. [Revolutionizing Pancreatic Cancer Imaging: FAPI-4 PET/CT in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607416#fapi-4-pet-ct-imaging-protocol-for-pancreatic-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com